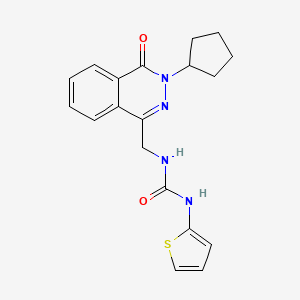
1-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-yl)urea is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Stereochemical Studies and Saturated Heterocycles
Research on thiourea and urea derivatives has elucidated their importance in stereochemical studies and the synthesis of saturated heterocycles. For example, Fülöp, Bernáth, and Sohár (1985) conducted studies on thiourea and urea derivatives prepared from cis- and trans-2-aminomethyl-1-cyclopentanols, which led to the synthesis of 2-phenylimino-1,3-oxazines. These findings underscore the utility of urea derivatives in generating heterocyclic compounds with specific stereochemical configurations, highlighting their potential in the development of novel pharmaceuticals and materials (Fülöp, Bernáth, & Sohár, 1985).
Anticonvulsant Activity and Molecular Docking Studies
Another area of application is in the development of anticonvulsant drugs. Thakur et al. (2017) synthesized a new series of urea/thiourea derivatives and screened them for anticonvulsant activity. Their findings indicated that certain chloro-substituted derivatives exhibit significant protective effects against convulsions, suggesting the potential of urea derivatives in the development of new anticonvulsant medications (Thakur, Deshmukh, Jha, & Kumar, 2017).
Urea Derivatives as Cytokinin-like Agents
Urea derivatives have also been found to act as positive regulators of cell division and differentiation in plant biology. Ricci and Bertoletti (2009) reviewed the cytokinin-like activity of urea derivatives, such as forchlorofenuron and thidiazuron, which are used in in vitro plant morphogenesis studies. This research highlights the role of urea derivatives in enhancing plant growth and development, indicating their significance in agricultural sciences (Ricci & Bertoletti, 2009).
Synthesis and Biological Evaluation of Novel Derivatives
The synthesis and biological evaluation of novel urea derivatives continue to be a significant area of research. Shankar et al. (2017) synthesized novel urea derivatives and evaluated their anti-microbial activity and cytotoxicity, demonstrating their potential as therapeutic agents against various microbial pathogens and cancer cell lines (Shankar, Jalapathi, Nagamani, Gandu, & Kudle, 2017).
Metal Complexes with Urea and Thiourea Ligands
Urea and thiourea ligands form complexes with transition metals, finding applications in sensor properties, optical nonlinear properties, corrosion inhibition, and catalytic activities. Mohapatra et al. (2019) reviewed the studies on the biological activities and other applications of metal complexes formed with urea and thiourea ligands, highlighting their versatility and potential in various scientific domains (Mohapatra et al., 2019).
Propiedades
IUPAC Name |
1-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c24-18-15-9-4-3-8-14(15)16(22-23(18)13-6-1-2-7-13)12-20-19(25)21-17-10-5-11-26-17/h3-5,8-11,13H,1-2,6-7,12H2,(H2,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWZPAZZQROEFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)NC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

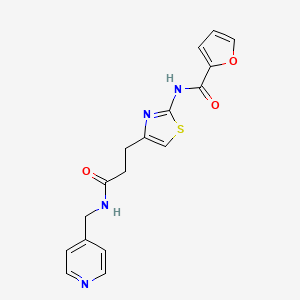
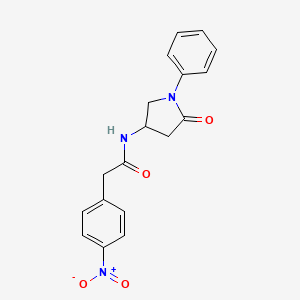

![N-(4-bromo-2-fluorophenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2829324.png)

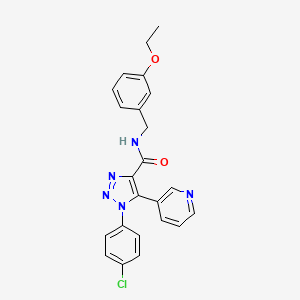
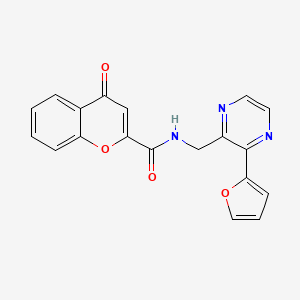
![(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/no-structure.png)
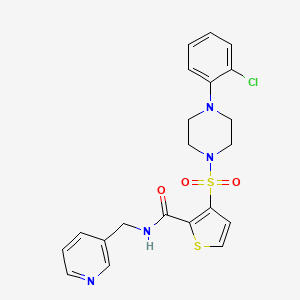
![2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2829333.png)
![N-(3-chloranyl-4-methyl-phenyl)-2-[[6-[(4-methoxyphenyl)methyl]-5-oxidanylidene-2H-1,2,4-triazin-3-yl]sulfanyl]ethanamide](/img/structure/B2829336.png)
![Phenyl-[2-(trifluoromethyl)pyrrolidin-1-yl]methanone](/img/structure/B2829337.png)
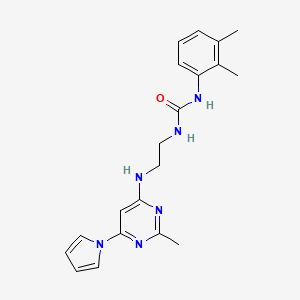
![2-((3-Chloro-2-methylphenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2829339.png)